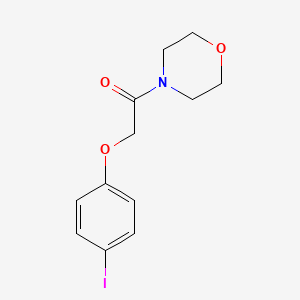

2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one

Descripción

2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one is an organic compound that features an iodophenoxy group and a morpholine ring. Compounds with these functional groups are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.

Propiedades

IUPAC Name |

2-(4-iodophenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEGBXHHZLSXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:

Formation of 4-Iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.

Ether Formation: The 4-iodophenol is then reacted with an appropriate epoxide or halide to form the iodophenoxy intermediate.

Morpholine Addition: The iodophenoxy intermediate is then reacted with morpholine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Products may include N-oxides or hydroxylated derivatives.

Reduction: Alcohols or amines depending on the specific conditions.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to the presence of iodine.

Biology and Medicine

Pharmacophores: The compound may serve as a pharmacophore in drug design.

Biological Activity: Potential antimicrobial, antiviral, or anticancer activities.

Industry

Material Science: Possible applications in the development of new materials or coatings.

Agriculture: Potential use as a pesticide or herbicide.

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodophenoxy group may enhance binding affinity or specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromophenoxy)-1-(morpholin-4-yl)ethan-1-one

- 2-(4-Chlorophenoxy)-1-(morpholin-4-yl)ethan-1-one

- 2-(4-Fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one

Uniqueness

The presence of the iodine atom in 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one may confer unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions and stability.

Actividad Biológica

2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an iodophenoxy group and a morpholine ring, which are significant in enhancing its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one can be represented as follows:

This compound is characterized by:

- Iodophenoxy Group : The presence of iodine increases the lipophilicity and reactivity of the compound, potentially enhancing its biological interactions.

- Morpholine Ring : Known for its role in various pharmacological activities, the morpholine moiety contributes to the compound's solubility and binding affinity.

Antimicrobial Activity

Research indicates that 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Antiviral Activity

The compound has also shown promise as an antiviral agent. In vitro studies demonstrated that it inhibits viral replication in cell cultures infected with various viruses, including influenza and herpes simplex virus (HSV). The antiviral mechanism may involve interference with viral entry or replication processes within host cells.

Anticancer Activity

One of the most promising aspects of 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one is its potential anticancer activity. Research has indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been tested against prostate cancer cells, showing a dose-dependent decrease in cell viability.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| DU145 (Prostate) | 10 | Caspase activation |

| MCF7 (Breast) | 15 | Cell cycle arrest |

Case Study 1: Prostate Cancer Treatment

A recent study investigated the effects of 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one on prostate cancer cells. The results showed a significant reduction in cell proliferation and increased apoptosis markers after treatment with varying concentrations of the compound. This study highlights the potential application of this compound in targeted cancer therapies.

Case Study 2: Antiviral Efficacy

Another case study focused on the antiviral efficacy of this compound against HSV. The study demonstrated that treatment with 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one resulted in a marked decrease in viral titers in infected cell cultures, suggesting its potential use as a therapeutic agent for viral infections.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-Iodophenol, ClCH₂COCl | EtOH | Reflux | 6 h | ~75% |

| 2 | Morpholine, DMF | DMF | 80°C | 12 h | ~80% |

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one?

Methodological Answer:

Q. Table 2: Key Spectral Signatures

| Technique | Functional Group | Signal Range |

|---|---|---|

| IR | C=O (amide) | 1630–1650 cm⁻¹ |

| ¹H NMR | Morpholine | 3.4–3.7 ppm |

| ¹³C NMR | Carbonyl | 165–170 ppm |

Advanced: How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer:

- Refinement with SHELXL: Use constraints for anisotropic displacement parameters (ADPs) and apply TWIN/BASF commands for twinned crystals .

- ORTEP Visualization: Analyze thermal ellipsoids to identify over- or under-refinement. Adjust ADPs using the RIGU command in SHELXL .

- Validation Tools: Employ PLATON or Mercury to check for missed symmetry or hydrogen bonding inconsistencies .

Example Workflow:

Solve structure using SHELXD .

Refine with SHELXL, applying HKLF 5 for twinned data .

Visualize with WinGX/ORTEP to assess disorder or thermal motion .

Advanced: What strategies mitigate by-product formation during synthesis?

Methodological Answer:

Q. Table 3: Common By-Products and Mitigation

| By-Product | Cause | Solution |

|---|---|---|

| Di-morpholine derivative | Excess morpholine | Adjust stoichiometry |

| Hydrolysis product | Moisture | Use anhydrous solvents |

Advanced: How should researchers refine crystal structures with anomalous anisotropic displacement parameters?

Methodological Answer:

- SHELXL Commands: Apply DELU and SIMU restraints to smooth ADPs .

- Twinning Analysis: Use ROTAX (in SHELXL) to model twinning ratios .

- Data Quality: Ensure high-resolution data (<1.0 Å) to resolve disorder. Re-collect data at low temperature (100 K) if needed .

Case Study:

A structure with R1 = 0.08 was refined to R1 = 0.04 by applying ISOR restraints to over-enthusiastic oxygen ADPs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.